molecular formula C18H19F8N5O2 B052970 Gemigliptin CAS No. 911637-19-9

Gemigliptin

Cat. No. B052970
CAS RN: 911637-19-9
M. Wt: 489.4 g/mol
InChI Key: ZWPRRQZNBDYKLH-VIFPVBQESA-N
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Description

Gemigliptin, sold under the brand name Zemiglo, is an oral anti-hyperglycemic agent (anti-diabetic drug) of the dipeptidyl peptidase-4 inhibitor (DPP-4 inhibitor) class of drugs . It is used alone or in combination with other medicines to treat type 2 diabetes in adult patients .


Molecular Structure Analysis

Gemigliptin has the molecular formula C18H19F8N5O2 and a molar mass of 489.370 g·mol−1 . It is a potent, selective, and long-acting DPP-4 inhibitor .


Chemical Reactions Analysis

Gemigliptin produced a dose-dependent inhibition of plasma DPP-4 activity . At week 24, the adjusted mean±standard error change for HbA1c with gemigliptin was –0.88%±0.17% .


Physical And Chemical Properties Analysis

Gemigliptin has a molecular weight of 489.36 and is soluble in DMSO (98 mg/mL) and water (12 mg/mL) .

Scientific Research Applications

Mechanism of Action

Target of Action

Gemigliptin primarily targets the Dipeptidyl Peptidase-4 (DPP-4) enzyme . DPP-4 is a serine aminopeptidase that plays a significant role in glucose metabolism . It is involved in the inactivation of incretin hormones, which are responsible for stimulating glucose-dependent insulin secretion and inhibiting glucagon release .

Mode of Action

Gemigliptin acts as a potent, selective, and competitive inhibitor of the DPP-4 enzyme . By inhibiting DPP-4, gemigliptin increases the levels of incretin hormones, Glucagon-Like Peptide-1 (GLP-1), and Gastric Inhibitory Polypeptide (GIP) . This leads to enhanced insulin secretion, reduced glucagon release, and ultimately, better control of blood glucose levels .

Biochemical Pathways

The inhibition of DPP-4 by gemigliptin leads to an increase in the half-life and circulating levels of active incretins, GLP-1, and GIP . These incretins stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner, and inhibit glucagon secretion from α-cells . The net effect is a decrease in hepatic glucose production and an increase in glucose uptake by peripheral tissues, leading to a reduction in blood glucose levels .

Pharmacokinetics

Gemigliptin exhibits favorable pharmacokinetic properties. After oral administration, gemigliptin is rapidly absorbed, with maximum plasma concentrations attained at about 1.8 hours . The drug is metabolized primarily by the liver, with CYP3A4 identified as a key enzyme in its metabolism . The elimination half-life of gemigliptin varies among species, with reported values of 3.6 hours in rats, 5.2 hours in dogs, and 5.4 hours in monkeys .

Result of Action

The primary molecular effect of gemigliptin is the inhibition of DPP-4 activity, leading to increased levels of active incretins . At the cellular level, this results in enhanced insulin secretion and reduced glucagon release, promoting a decrease in blood glucose levels . Additionally, gemigliptin has been shown to preserve β-cell mass and function through the stimulation of islet cell proliferation and neogenesis, and the inhibition of β-cell apoptosis .

Action Environment

The efficacy and safety of gemigliptin can be influenced by various environmental factors. For instance, the drug’s absorption, distribution, metabolism, and excretion can be affected by factors such as the patient’s diet, age, liver and kidney function, and the presence of other medications . Furthermore, the pharmacodynamic profile of gemigliptin may vary among individuals due to genetic variations .

Safety and Hazards

Gemigliptin should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or exposure, immediate medical attention is required .

Future Directions

Gemigliptin shows promise as a treatment strategy for patients experiencing decreased salivary function associated with their advancing age . It is also being investigated for its potential application in improving COVID-19 patient outcomes .

properties

IUPAC Name

1-[(2S)-2-amino-4-[2,4-bis(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]-4-oxobutyl]-5,5-difluoropiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F8N5O2/c19-16(20)3-1-12(32)31(8-16)6-9(27)5-13(33)30-4-2-10-11(7-30)28-15(18(24,25)26)29-14(10)17(21,22)23/h9H,1-8,27H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPRRQZNBDYKLH-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1=O)CC(CC(=O)N2CCC3=C(C2)N=C(N=C3C(F)(F)F)C(F)(F)F)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1=O)C[C@H](CC(=O)N2CCC3=C(C2)N=C(N=C3C(F)(F)F)C(F)(F)F)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F8N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501030150
Record name Gemigliptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501030150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

911637-19-9
Record name Gemigliptin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=911637-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gemigliptin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911637199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gemigliptin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12412
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gemigliptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501030150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GEMIGLIPTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DHU18M5D6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Gemigliptin?

A1: Gemigliptin is a selective dipeptidyl peptidase-4 (DPP-4) inhibitor. [, ] It works by binding to and inhibiting the DPP-4 enzyme, thereby preventing the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1). [, , ]

Q2: What are the downstream effects of DPP-4 inhibition by Gemigliptin?

A2: Inhibition of DPP-4 by Gemigliptin leads to increased levels of GLP-1, which in turn stimulates glucose-dependent insulin secretion from pancreatic beta cells, suppresses glucagon secretion, delays gastric emptying, and promotes satiety. [, , ]

Q3: Does Gemigliptin have any direct effects on blood vessels?

A3: Research suggests that in addition to DPP-4 inhibition, Gemigliptin might directly improve the function of blood vessels, particularly under pathological conditions like hypertension and hyperglycemia. A study on spontaneously hypertensive rats showed that Gemigliptin improved acetylcholine-induced endothelium-dependent relaxation in mesenteric arteries, potentially through a nitric oxide synthase-mediated mechanism. []

Q4: Does Gemigliptin impact the NLRP3 inflammasome?

A4: Studies suggest that Gemigliptin may exert renoprotective effects partly by attenuating NLRP3 inflammasome activation. In a mouse model of renal fibrosis, Gemigliptin treatment reduced the levels of NLRP3, caspase-1, apoptosis-associated speck-like protein containing a caspase recruitment domain (ASC), and interleukin-1β, all of which were significantly elevated due to the disease. [, ]

Q5: What is the molecular formula and weight of Gemigliptin?

A5: The chemical formula for Gemigliptin is C18H19F8N5O2, and its molecular weight is 521.4 g/mol. [, ]

Q6: Are there any stability concerns related to Gemigliptin formulations?

A6: To enhance the stability of the fixed-dose combination of Gemigliptin/Rosuvastatin 50/20 mg, a bilayer tablet formulation was developed as a potential alternative to the existing monolayer tablet. The bilayer tablet demonstrated equivalent pharmacokinetic and pharmacodynamic properties compared to the monolayer tablet in healthy subjects. [, ]

Q7: How is Gemigliptin absorbed and metabolized in the body?

A7: Gemigliptin is rapidly absorbed after oral administration, with a bioavailability of 95.2% in rats. [] In humans, a minimum absorption of 63.4% from the gastrointestinal tract has been confirmed. [] It is primarily metabolized via hydroxylation, with its major circulating metabolite being LC15-0636. [, ] Gemigliptin is eliminated through both metabolism and excretion via urine and feces. []

Q8: Does food intake affect the pharmacokinetics of Gemigliptin?

A8: Gemigliptin can be taken with or without food. Studies have shown that food intake does not significantly affect the pharmacokinetics of Gemigliptin or its fixed-dose combinations with Metformin or Rosuvastatin. [, , ]

Q9: Does renal impairment affect Gemigliptin pharmacokinetics?

A9: Studies indicate that renal impairment has a modest effect on Gemigliptin disposition, with only a slight increase in exposure observed in patients with mild to severe renal impairment and end-stage renal disease. [] Hemodialysis also has a negligible impact on Gemigliptin removal. [] No dose adjustment is recommended for patients with renal impairment. []

Q10: What is the efficacy of Gemigliptin in lowering HbA1c levels?

A10: Meta-analysis of multiple randomized controlled trials (RCTs) showed that Gemigliptin monotherapy effectively reduced HbA1c levels in patients with type 2 diabetes mellitus compared to placebo. [] Additionally, Gemigliptin demonstrated comparable or superior efficacy to active comparators like Metformin, Dapagliflozin, Sitagliptin, and Glimepiride in various clinical trials. [, , , , ]

Q11: Has Gemigliptin demonstrated any protective effects in animal models of diabetic complications?

A11: Preclinical studies show that Gemigliptin has potential protective effects against various diabetic complications. In animal models, Gemigliptin has been shown to:

  • Reduce vascular calcification: In an adenine-induced chronic kidney disease rat model, Gemigliptin attenuated calcification of the abdominal aorta. []
  • Protect against cisplatin-induced nephrotoxicity: Pretreatment with Gemigliptin attenuated cisplatin-induced renal dysfunction and histological damage in mice. []
  • Improve cardiac function in ischemia-reperfusion injury: Gemigliptin pretreatment improved hemodynamic function and reduced infarct size in a rat model of myocardial ischemia-reperfusion injury. [, ]
  • Ameliorate liver fibrosis: In a mouse model of high-fat, high-cholesterol-induced nonalcoholic steatohepatitis, Gemigliptin alleviated liver fibrosis and mitochondrial dysfunction. []

Q12: What were the findings of the INTESTINE study regarding Gemigliptin's impact on gut microbiota?

A12: The INTESTINE study investigated the impact of initial combination therapies of Gemigliptin–Metformin vs. Glimepiride–Metformin on gut microbiota and glucose homeostasis in drug-naïve patients with type 2 diabetes. Results indicated that while both treatments effectively reduced HbA1c levels, the Gemigliptin–Metformin group showed a trend towards a decreased Firmicutes/Bacteroidetes ratio. [] This shift in gut microbiota composition was potentially linked to the superior achievement of HbA1c targets observed in the Gemigliptin–Metformin group. []

Q13: Are there any specific drug delivery strategies being explored for Gemigliptin?

A14: Currently, the research primarily focuses on the oral administration of Gemigliptin as a free drug or in fixed-dose combinations. [, , ] Development of new formulations, like the bilayer tablet for Gemigliptin/Rosuvastatin, aims to improve stability and potentially bioavailability. [, ] Further research might explore targeted drug delivery strategies for Gemigliptin to enhance its efficacy and potentially minimize off-target effects.

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